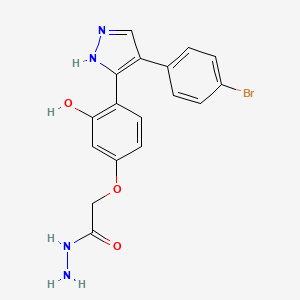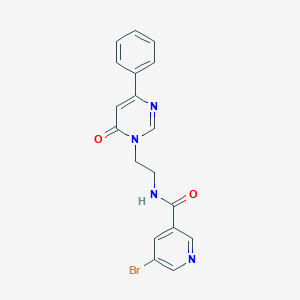
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
科学的研究の応用
Synthesis and Chemical Applications
Heterocyclic Synthesis : The synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives from related compounds demonstrates the versatility of nicotinamide derivatives in creating a diverse array of heterocyclic compounds. This process involves several steps including cyclization, condensation, and rearrangement reactions, highlighting the compound's utility in synthetic organic chemistry (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Nicotinate Esters Synthesis : Research on the conversion of 3-cyanopyridones to ethyl nicotinates underlines the importance of nicotinamide derivatives in synthesizing nicotinate esters, which are valuable for further chemical transformations (Paine, 1987).
Biological Activity and Potential Therapeutic Uses
Anti-angiogenic Agents : Nicotinamide derivatives, such as BRN-250, have been found to inhibit VEGF-mediated angiogenesis signaling in human endothelial cells, indicating potential therapeutic applications in cancer therapy by inhibiting tumor growth and metastasis (Choi et al., 2013).
Antimicrobial and Antifungal Activities : Several studies have demonstrated the antimicrobial and antifungal activities of synthesized nicotinamide derivatives, suggesting their potential as novel agents for treating infections (Othman, 2013).
Receptor Affinities : Research into N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives has revealed potent affinities for 5-HT3 and dopamine D2 receptors, indicating potential applications in neurological and psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).
特性
IUPAC Name |
5-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-15-8-14(10-20-11-15)18(25)21-6-7-23-12-22-16(9-17(23)24)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQACTVHYLYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)

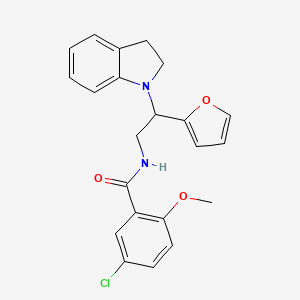
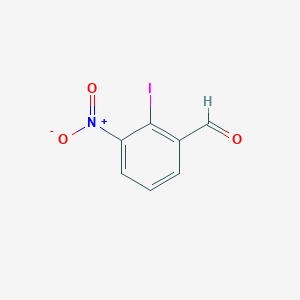
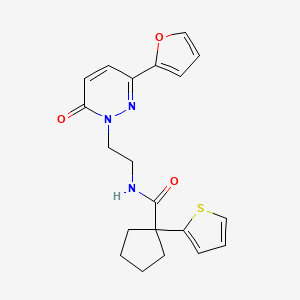
![2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid](/img/structure/B2654473.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)
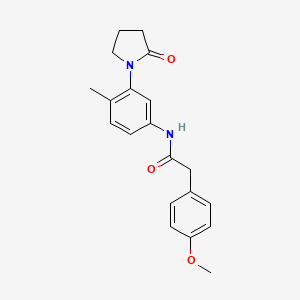
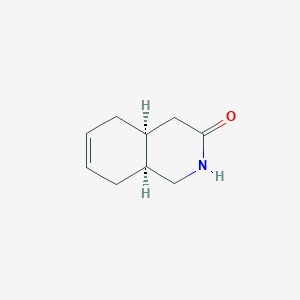

![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)
